molecular formula C8H10ClNO2 B1526680 1-(2-Chloropyridin-3-yl)propane-1,3-diol CAS No. 911826-20-5

1-(2-Chloropyridin-3-yl)propane-1,3-diol

Cat. No.: B1526680
CAS No.: 911826-20-5
M. Wt: 187.62 g/mol
InChI Key: UOMNTRYDKIYTMR-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-3-yl)propane-1,3-diol” is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.6255 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “this compound” involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran . The reaction is stirred for 60 minutes, after which silica gel is added and the solvent is removed under reduced pressure . The product is then eluted with 75% ETOAC/Hex .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively detailed in the search results. It is known that its molecular weight is 187.6255 , but other properties such as boiling point, density, or solubility are not provided.

Scientific Research Applications

Biotechnological Production and Applications

  • Bio-based Chemical Production : Compounds similar to 1-(2-Chloropyridin-3-yl)propane-1,3-diol, such as 1,3-propanediol, are highlighted for their role in biotechnologically produced chemicals. These diols serve as platform chemicals with a wide range of applications, including in the production of polymers and biofuels. The microbial production of diols like 1,3-propanediol from renewable resources has seen significant advancements, emphasizing the importance of optimizing fermentation processes and genetic engineering of production strains for higher yields and productivity (Zeng & Sabra, 2011).

  • Separation Technologies : The downstream processing of biologically produced diols, including 1,3-propanediol, involves complex separation methods due to the mixture of compounds in the fermentation broth. Research has focused on improving the efficiency of separation technologies such as evaporation, distillation, and membrane filtration to reduce energy consumption and costs associated with the purification of these valuable bioproducts (Xiu & Zeng, 2008).

Chemical Synthesis and Structural Studies

  • Complexation with Metals : Studies on the complexation of ligands related to this compound with metals like cadmium have been conducted to understand their coordination chemistry. These studies reveal interesting structural features and potential applications in designing metal-organic frameworks (MOFs) or catalytic systems. For instance, the complexation behavior of ligands derived from 2-pyridinecarbaldehyde shows the potential for creating novel coordination compounds with specific magnetic or structural properties (Hakimi et al., 2013).

  • Synthesis of Derivatives : The synthesis of derivatives from compounds structurally similar to this compound, such as 2-(pyridine-3-yl)-4H-chromen-4-one derivatives, demonstrates the chemical versatility and potential for creating compounds with antimicrobial properties. These derivatives were synthesized under ultrasound irradiation, showcasing an efficient and environmentally friendly method for generating compounds with potential pharmaceutical applications (Chate et al., 2013).

Environmental and Material Science Applications

  • Biodegradation of Pollutants : The biotransformation of chlorinated propanes by microbial strains expressing specific enzymes shows the potential for environmental remediation. Studies on Methylosinus trichosporium OB3b, for example, have demonstrated its ability to degrade chloropropanes, including those structurally related to this compound, suggesting a pathway for mitigating pollution from these compounds (Bosma & Janssen, 1998).

Safety and Hazards

The safety and hazards associated with “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not explicitly mentioned in the search results. It is recommended to handle this compound with care, as it is used for research and development purposes .

Future Directions

The future directions for “1-(2-Chloropyridin-3-yl)propane-1,3-diol” are not specified in the search results. As a research and development compound, its future applications and studies would depend on the outcomes of current research .

Biochemical Analysis

Biochemical Properties

1-(2-Chloropyridin-3-yl)propane-1,3-diol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can influence the compound’s stability and reactivity in biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the levels of specific proteins, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing its adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of various metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also affect its overall activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-8-6(2-1-4-10-8)7(12)3-5-11/h1-2,4,7,11-12H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMNTRYDKIYTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CC(C)(C)[Si](C)(C)OCCC(O)c1cccnc1Cl
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Synthesis routes and methods II

Procedure details

A solution of tetrabutylammonium fluoride in THF (1M, 3.3 mL) was added to a solution of 3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol in THF (5 mL) and stirred for 60 min, then silica gel was added and the solvent were removed under reduced pressure. The entire flask contents were added to a column, that was prepared and eluted with 75% ETOAC/Hex, to yield that titled product (0.49 g), NMR CD3OD 1H δ 8.3 (dd, 1H), 8.0 (dd, 1H), 7.4 (dd, 1H), 5.1 (dd, 1H), 3.8 (m, 2H), 2.0 (m, 1H), 1.8 (m, 1H); MH+=188/190.
Quantity
0 (± 1) mol
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reactant
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3-(tert-butyldimethylsilyloxy)-1-(2-chloropyridin-3-yl)propan-1-ol
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0 (± 1) mol
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reactant
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3.3 mL
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Quantity
5 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoic acid ethyl ester (66.7 mmol) in 47 mL THF was added a suspension of LiAlH4 (100 mmol) in 219 mL THF at 0° C. The mixture was stirred at 0° C. for 1 h and was then quenched by adding consecutively 3.8 mL water, 3.8 mL 15% aq. NaOH solution and 11.4 mL water. The mixture was filtrated and the residue was washed with MTBE and EtOAc. The filtrate was dried over MgSO4 and concentrated in vacuo to obtain the desired product as yellow solid.
Quantity
66.7 mmol
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47 mL
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100 mmol
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219 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.